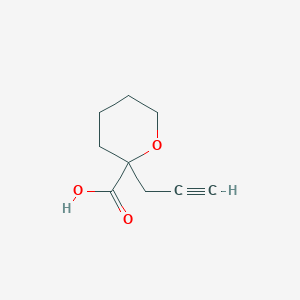

2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynyloxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-5-9(8(10)11)6-3-4-7-12-9/h1H,3-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFLTXJOTRVNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934399-31-1 | |

| Record name | 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Prop 2 Yn 1 Yl Oxane 2 Carboxylic Acid and Analogues

Strategies for the Construction of the 2,2-Disubstituted Tetrahydropyran (B127337) Ring System

The formation of the tetrahydropyran (THP) ring, now preferentially named oxane by IUPAC, is a central theme in the synthesis of numerous natural products and biologically active molecules. wikipedia.orgresearchgate.net The creation of a quaternary stereocenter at the C-2 position, as required for the target molecule, adds a layer of complexity, for which several elegant solutions have been developed. acs.org

Intramolecular cyclization is a powerful strategy for forming cyclic ethers, often providing excellent control over stereochemistry. Several distinct approaches have been successfully employed.

One common method is the intramolecular epoxide ring opening (IERO) of 4,5-epoxy-alcohols. acs.org This process can be catalyzed by acids or transition metals to selectively form the six-membered oxane ring through an endo-selective cyclization. acs.org Another prominent strategy is the intramolecular oxa-Michael reaction , where an alcohol moiety adds to a tethered α,β-unsaturated system. rsc.org This approach has been developed into asymmetric variants using chiral catalysts to achieve high enantioselectivity. rsc.org

The Prins cyclization and its variants, such as the silyl-Prins cyclization, represent another major class of intramolecular reactions for THP synthesis. cell.comnih.gov For instance, an intramolecular Sakurai cyclization involves the trapping of an oxocarbenium ion by a tethered allylsilane, providing an efficient route to tetrahydropyran derivatives. cell.comnih.gov Furthermore, oxidative cyclization of certain unsaturated alcohols using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can generate an oxocarbenium ion that undergoes subsequent intramolecular nucleophilic attack to form the THP ring with high diastereocontrol. nih.gov Radical cyclizations have also been studied for their utility in tetrahydropyran synthesis, offering alternative pathways under different reaction conditions. nih.gov

| Cyclization Strategy | Key Precursor | Catalyst/Reagent Example | Ref. |

| Epoxide Ring Opening | 4,5-Epoxy-alcohol | Lewis Acids (e.g., BF₃·Et₂O) | acs.org |

| Oxa-Michael Addition | δ-Hydroxy-α,β-unsaturated ester | Chiral Phosphoric Acids (CPA) | rsc.org |

| Sakurai Cyclization | Aldehyde with tethered allylsilane | Camphor Sulfonic Acid (CSA) | cell.com |

| Oxidative Cyclization | Benzylic/Allylic Ether | DDQ | nih.gov |

| Radical Cyclization | Unsaturated Alcohol Derivative | Radical Initiator (e.g., AIBN) | nih.gov |

Intermolecular strategies assemble the tetrahydropyran ring from two or more separate fragments. The most notable of these is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. mdpi.comorganic-chemistry.org This reaction proceeds through an oxocarbenium ion intermediate that is trapped by the alkene, leading to the formation of the six-membered ring. cell.com The stereochemical outcome can often be controlled by employing chair-like transition states. cell.com

A different intermolecular approach involves the reaction of δ-halocarbanions with aldehydes. rsc.org In this method, a carbanion is generated from a precursor like 4-bromobutyl phenyl sulfone, which then adds to an aldehyde. The resulting adduct undergoes a subsequent intramolecular cyclization to furnish the tetrahydropyran ring, often with high diastereoselectivity. rsc.org This method is effective because the intramolecular substitution on δ-halocarbanions is slow enough to allow for selective intermolecular trapping first. rsc.org

| Intermolecular Strategy | Reactant 1 | Reactant 2 | Catalyst/Reagent Example | Ref. |

| Prins Cyclization | Homoallylic alcohol | Aldehyde | Brønsted or Lewis Acids (e.g., TFA, AlCl₃) | cell.comorganic-chemistry.org |

| δ-Halocarbanion Addition | δ-Halogenated Carbanion Precursor | Aldehyde | Strong Base (e.g., NaH, KHMDS) | rsc.org |

An alternative to de novo ring construction is the functionalization of a pre-existing oxane ring. Direct C-H functionalization at the C-2 position (α to the ether oxygen) is a modern and atom-economical approach. For example, photoredox-mediated protocols allow for the generation of α-oxyalkyl radicals from ethers, which can then couple with various partners. nih.gov While direct C-H propargylation via this method is still an emerging area, the principles have been established with other coupling partners. nih.gov

A more classical approach involves the deprotonation of the C-2 position using a strong base to form an α-lithio cyclic ether, which can then be trapped with an electrophile. researchgate.netacs.org This strategy relies on the kinetic acidity of the protons adjacent to the oxygen atom.

Another synthetic route involves the oxidation of a simple tetrahydropyran to its corresponding lactone (a cyclic ester). This lactone can then be treated with a propargyl nucleophile (e.g., a Grignard or organolithium reagent) to install the propargyl group at the C-2 position, which would then exist as a hemiketal that can be further modified. organic-chemistry.org

Introduction of the Propargyl Moiety at the C-2 Position

Installing the propargyl group to form the C2-quaternary center is a critical step. This can be achieved by reacting a suitable tetrahydropyran precursor, such as a cyclic β-ketoester, with a propargylating agent.

The most direct route to the target molecular scaffold involves the α-alkynylation of a cyclic β-ketoester, such as a derivative of 2-carboxytetrahydropyran-3-one. This substrate allows for the simultaneous presence of the carboxylic acid (as an ester) and a reactive site for creating the quaternary center. Organocatalytic methods, using chiral phase-transfer catalysts, have been developed for the direct and highly enantioselective α-alkynylation of cyclic β-ketoesters with activated β-halo-alkynes. acs.org This approach provides the desired products in high yields and with excellent stereocontrol. acs.org

Alternatively, propargylation of ketones can be achieved using allenylboronate reagents, often catalyzed by chiral diols like BINOL derivatives. nih.gov These reactions can proceed with high yield and enantioselectivity, offering a robust method for creating the homopropargylic alcohol moiety. nih.govacs.org Dual nickel/photoredox catalysis has also been employed for the deacylative alkynylation of ketones, representing a modern cross-coupling strategy. nih.gov

| Precursor Type | Alkynylating Agent | Catalyst/Conditions | Outcome | Ref. |

| Cyclic β-Ketoester | Bromo-alkyne sulfone | Chiral Phase-Transfer Catalyst | Enantioselective α-alkynylation | acs.org |

| Ketone | Allenylboronate | 3,3′-Br₂-BINOL / Microwave | Homopropargylic alcohol | nih.gov |

| Cyclic Ketone | Alkynyl Bromide | Ni/Photoredox Catalysis | Deacylative alkynylation | nih.gov |

Transition metal catalysis offers powerful tools for forming C-C bonds, including the installation of alkyne fragments. A key strategy involves the direct activation of a C-H bond adjacent to the ether oxygen. Palladium-catalyzed C(sp³)–H activation, often guided by a directing group, can enable the coupling of the C-2 position of the oxane ring with a suitable propargylating agent. nih.gov While direct C-H alkynylation of simple ethers is challenging, related C-H arylations and alkylations demonstrate the feasibility of this approach. nih.gov

Nickel catalysis, particularly in combination with photoredox systems, has emerged as a powerful method for C-C bond formation. nih.gov Such systems can facilitate the coupling of ketone-derived precursors with alkynyl halides, providing a pathway to the desired 2,2-disubstituted products. nih.gov These advanced methods highlight the ongoing development of powerful catalytic systems for the functionalization of traditionally inert C-H bonds. nih.gov

Synthesis and Manipulation of the Carboxylic Acid Functionality

The introduction and subsequent modification of the carboxylic acid group at the C2 position of the oxane ring are critical steps in the synthesis of the target compound. These transformations require robust and selective methods to ensure high yields and compatibility with the propargyl group.

Oxidation Protocols for Carboxylic Acid Formation

The formation of the carboxylic acid at a quaternary center, such as the C2 position of the oxane ring, is often achieved through the oxidation of a primary alcohol precursor. A plausible synthetic route would involve the preparation of 2-hydroxymethyl-2-(prop-2-yn-1-yl)oxane, which can then be oxidized to the desired carboxylic acid. Several oxidation protocols are suitable for this transformation.

Jones Oxidation: The Jones oxidation is a powerful method for the oxidation of primary alcohols to carboxylic acids. nih.govmdpi.comnih.gov This reaction typically employs a solution of chromium trioxide in aqueous sulfuric acid. nih.gov The strong oxidizing nature of the Jones reagent ensures the complete oxidation of the primary alcohol to the carboxylic acid, often in high yields. nih.govrsc.org While effective, the harsh acidic conditions and the use of carcinogenic chromium(VI) compounds are notable drawbacks. nih.gov

TEMPO-Mediated Oxidation: A milder and more selective alternative is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant. nih.govresearchgate.netnih.gov This method is known for its high efficiency in converting primary alcohols to aldehydes and can be extended to form carboxylic acids. researchgate.netacs.org The oxidation can be performed under biphasic conditions using sodium hypochlorite (bleach) as the reoxidant. nih.gov To drive the oxidation to the carboxylic acid, a two-step, one-pot procedure can be employed where the alcohol is first oxidized to the aldehyde with a TEMPO/NaOCl system, followed by further oxidation with sodium chlorite (NaClO₂). This approach is compatible with a wide range of functional groups.

| Oxidation Protocol | Reagents | Key Features |

| Jones Oxidation | CrO₃, H₂SO₄, acetone | Strong oxidant, high yields, harsh acidic conditions. nih.govmdpi.comnih.gov |

| TEMPO-Mediated Oxidation | TEMPO (catalyst), NaOCl, NaClO₂ | Mild conditions, high selectivity for primary alcohols, avoids toxic heavy metals. nih.govresearchgate.netacs.org |

Derivatization and Protection Strategies for Carboxylic Acid Groups

The carboxylic acid functionality in 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid can be derivatized to modulate its chemical properties or protected to prevent unwanted reactions during subsequent synthetic steps.

Esterification and Amide Coupling: Standard derivatization techniques such as esterification and amide bond formation are readily applicable. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. Amide formation can be accomplished by activating the carboxylic acid, for instance with carbodiimides, followed by the addition of an amine. acs.orgnih.gov These derivatives are important for various applications, including their use as prodrugs or for further functionalization.

Protecting Groups: The presence of the terminal alkyne and the carboxylic acid in the same molecule may necessitate the use of protecting groups to achieve chemoselectivity in certain reactions. The carboxylic acid can be protected as an ester, such as a methyl, ethyl, or benzyl ester. nih.gov Allyl-based protecting groups, like the 1,1-dimethylallyl (DMA) ester, are particularly useful as they can be removed under mild, palladium-catalyzed conditions that are orthogonal to many other protecting groups. nih.gov This strategy is advantageous when acidic or basic deprotection conditions need to be avoided to preserve the integrity of other functional groups in the molecule. nih.gov The protection of the terminal alkyne can also be considered, for example, by using a photolabile protecting group like the o-nitrobenzyl group, which allows for controlled deprotection. nih.gov

| Protecting Group Strategy | Protecting Group | Deprotection Conditions |

| Ester Formation | Methyl, Ethyl, Benzyl | Acid or base hydrolysis. nih.gov |

| Allyl-Based Esters | 1,1-Dimethylallyl (DMA) | Palladium(0)-catalyzed deallylation. nih.gov |

| Alkyne Protection | o-Nitrobenzyl | Photolysis (UV light). nih.gov |

Stereoselective Synthesis of this compound

Achieving control over the stereochemistry at the C2 position is a significant challenge in the synthesis of this molecule. Several asymmetric strategies can be envisioned to obtain enantiomerically pure or enriched products.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of synthesizing the target molecule, a chiral auxiliary could be attached to a precursor to control the formation of the chiral center at C2. For instance, oxazolidinones, popularized by Evans, are effective chiral auxiliaries for controlling the stereochemistry of alkylation and aldol reactions. Similarly, pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions. A strategy could involve the diastereoselective alkylation of an enolate derived from an oxane precursor bearing a chiral auxiliary. After the introduction of the propargyl group, the auxiliary can be cleaved to yield the desired enantiomer of the product.

Asymmetric Catalysis in Oxane Ring Synthesis

Asymmetric catalysis offers an elegant and atom-economical approach to the synthesis of chiral molecules. The enantioselective synthesis of highly functionalized tetrahydropyrans (oxanes) has been achieved through organocatalytic cascade reactions. For example, a bifunctional quinine-based squaramide organocatalyst can be used in a Michael/Henry/ketalization sequence to construct tetrahydropyrans with multiple contiguous stereocenters in high enantiomeric excess. Another approach involves the use of chiral Brønsted acids generated from cationic gold(I) complexes to catalyze the enantioselective protonation of silyl enol ethers of ketones, which could be a key step in the asymmetric synthesis of a substituted oxane precursor.

Diastereoselective Introduction of the Propargyl Group

The introduction of the propargyl group at the C2 position can be achieved with diastereoselectivity by the addition of a propargyl nucleophile to a suitable electrophilic precursor. For instance, the diastereoselective addition of a propargyl Grignard reagent or an allenylboronate to a 2-keto-oxane derivative could establish the desired stereocenter. nih.gov The stereochemical outcome of such additions can often be controlled by the choice of reagents, catalysts, and reaction conditions. Chiral Lewis acids or chiral ligands can be employed to catalyze the asymmetric propargylation of ketones with high enantioselectivity. nih.gov Furthermore, the diastereoselectivity of the addition of propargylic magnesium reagents to sulfinyl imines has been shown to be highly dependent on the solvent, offering a tunable method for controlling the stereochemical outcome.

| Stereoselective Approach | Method | Key Features |

| Chiral Auxiliary | Evans Oxazolidinones, Pseudoephenamine | High diastereoselectivity in alkylation reactions, auxiliary is recoverable. |

| Asymmetric Catalysis | Organocatalysis, Chiral Lewis Acid Catalysis | High enantioselectivity, atom-economical. |

| Diastereoselective Propargylation | Addition of Propargyl Nucleophiles | Control of stereochemistry through reagent and catalyst selection. nih.gov |

One-Pot and Cascade Synthetic Routes

One-pot and cascade reactions are powerful strategies in organic synthesis that combine multiple reaction steps in a single reaction vessel. This approach enhances efficiency by reducing the need for intermediate purification steps, saving time, solvents, and reagents. While a direct one-pot or cascade synthesis of this compound has not been explicitly reported, analogous cascade reactions for the synthesis of highly substituted heterocyclic systems, including tetrahydropyrans and other oxygen heterocycles, provide a conceptual framework for its potential synthesis.

A plausible cascade approach could involve a multi-component reaction that assembles the oxane ring and installs the necessary functional groups in a sequential manner. For instance, a cascade reaction might be initiated by a Michael addition, followed by an intramolecular cyclization and subsequent functional group manipulation. The synthesis of functionalized tetrahydropyrans has been achieved through cascade cycloadditions involving silyloxyallyl cation intermediates, demonstrating the feasibility of constructing the core oxane ring in a single step nih.gov.

Another potential strategy involves a rhodium(I)-catalyzed C–H activation–alkyne coupling followed by electrocyclization and reduction, which has been successfully applied to the synthesis of highly substituted tetrahydropyridines nih.gov. A similar cascade, tailored for an oxygen-containing heterocycle, could conceivably be developed. The synthesis of functionalized tetrahydrofuran (B95107) derivatives from 2,5-dimethylfuran through cascade reactions involving ring opening, aldol condensation, and hydrogenation-cyclization also offers a template for the multi-step, one-pot synthesis of substituted cyclic ethers rsc.org.

The following table summarizes representative examples of one-pot and cascade reactions used in the synthesis of various heterocyclic compounds, illustrating the principles that could be applied to the synthesis of this compound.

| Reaction Type | Starting Materials | Key Transformations | Catalyst/Reagent | Product Type | Reference |

| Cascade Cycloaddition | Silyloxyallyl cation precursor, Silylenolate | Nucleophilic capture, Paal-Knorr cyclization | Brønsted acid | Tetrahydrobenzofuran | nih.gov |

| C-H Activation Cascade | Imines, Alkynes | C-H activation, Alkyne coupling, Electrocyclization, Reduction | Rhodium(I) complex | Tetrahydropyridine | nih.gov |

| Multi-step One-pot | 2,5-Dimethylfuran, Aldehydes | Ring opening, Aldol condensation, Hydrogenation-cyclization | Various | Functionalized Tetrahydrofuran | rsc.org |

| One-pot Heterocycle Synthesis | Carboxylic acids, 2-Haloethylammonium salts | Amidation, Cyclization | DMT-MM, KOH | 2-Oxazoline | nih.gov |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances rasayanjournal.co.inresearchgate.net. The application of these principles to the synthesis of this compound would involve the careful selection of solvents, catalysts, and energy sources to minimize environmental impact.

Green Solvents and Reaction Conditions:

A key aspect of green chemistry is the use of environmentally benign solvents. Water, ionic liquids, and fluorinated solvents are considered greener alternatives to traditional volatile organic compounds frontiersin.org. For the synthesis of heterocyclic compounds, water-mediated reactions have been shown to be effective, often without the need for a catalyst frontiersin.org. Solvent-free reaction conditions, such as those achieved through ball milling, represent another important green approach. Ball milling uses mechanical force to drive reactions, eliminating the need for solvents and often leading to higher yields and shorter reaction times tandfonline.comunigoa.ac.in.

Alternative Energy Sources:

Microwave irradiation and ultrasound are alternative energy sources that can accelerate reaction rates, improve yields, and reduce side reactions compared to conventional heating rasayanjournal.co.infrontiersin.org. Microwave-assisted synthesis has been widely applied to the preparation of a variety of heterocyclic compounds, often in solvent-free conditions, further enhancing the green credentials of the synthetic route rasayanjournal.co.in.

Sustainable Feedstocks and Catalysts:

The use of renewable feedstocks and non-toxic, recyclable catalysts is central to sustainable synthesis. There is growing interest in synthesizing carboxylic acids from biomass-derived sources and through the fixation of carbon dioxide europa.eursc.org. For instance, novel nickel-catalyzed methods have been developed for the carboxylation of alcohols and alkyl halides using CO2 europa.eu. Electrochemical methods offer another green route to carboxylic acids, using electricity and oxygen to transform hydrocarbons without the need for heavy metals or strong acids uni-mainz.de.

Biocatalysts, such as enzymes, are also gaining prominence in green synthesis due to their high selectivity and mild operating conditions rsc.org. The direct amidation of carboxylic acids using reusable Brønsted acidic ionic liquids as both catalyst and solvent is another example of a sustainable approach that improves process mass intensity acs.org.

The following table provides an overview of various green chemistry approaches that could be relevant to the synthesis of this compound.

| Green Approach | Technique/Reagent | Advantages | Application Example | Reference |

| Green Solvents | Water, Ionic Liquids | Reduced toxicity and environmental impact, potential for catalyst-free reactions. | Synthesis of heterocycles in water. | frontiersin.org |

| Alternative Energy | Microwave Irradiation, Ball Milling | Faster reaction rates, higher yields, solvent-free conditions. | Microwave-assisted synthesis of triazoles; Ball milling for bis(indolyl)methanes. | rasayanjournal.co.intandfonline.comunigoa.ac.in |

| Sustainable Feedstocks | Biomass, CO2 | Use of renewable resources, reduction of greenhouse gases. | Carboxylation of alcohols with CO2. | europa.eu |

| Green Catalysis | Biocatalysts, Reusable Ionic Liquids | High selectivity, mild conditions, catalyst recyclability. | Sustainable synthesis of amides from carboxylic acids. | acs.org |

| Electrochemical Synthesis | Electro-oxidation | Avoids harsh reagents, generates fewer byproducts. | Production of carboxylic acids from hydrocarbons. | uni-mainz.de |

Chemical Reactivity and Transformational Chemistry of 2 Prop 2 Yn 1 Yl Oxane 2 Carboxylic Acid

Reactivity of the Terminal Alkyne Moiety

The carbon-carbon triple bond of the propargyl group is an electron-rich region, making it susceptible to a wide range of addition reactions and other transformations. lumenlearning.com The terminal hydrogen is also notably acidic for a hydrocarbon (pKa ≈ 25), enabling a unique set of reactions involving deprotonation. organicchemistrytutor.comlibretexts.org

The terminal alkyne of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. The reaction involves the coupling of the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. This transformation is widely valued for its reliability, high yield, and tolerance of a broad range of functional groups.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reactant 1 | Reactant 2 | Catalysts/Conditions | Product |

| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate, Solvent (e.g., t-BuOH/H₂O) | 2-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)oxane-2-carboxylic acid |

| This compound | Azido-PEG | CuSO₄·5H₂O, Sodium Ascorbate, Solvent (e.g., t-BuOH/H₂O) | PEG-functionalized triazole derivative |

The terminal alkyne can participate in various metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction, is a prominent example. It allows for the formation of a new carbon-carbon bond by coupling the terminal alkyne with aryl or vinyl halides. This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base.

Hydrofunctionalization reactions, which involve the addition of H-X across the triple bond, can also be achieved using various metal catalysts. These reactions can lead to the formation of vinyl derivatives, with the regioselectivity (Markovnikov or anti-Markovnikov addition) often controlled by the choice of catalyst and conditions.

Table 2: Sonogashira Coupling Reaction

| Alkyne Substrate | Coupling Partner | Catalysts/Conditions | Product |

| This compound | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 2-((3-Phenylprop-2-yn-1-yl))oxane-2-carboxylic acid |

| This compound | Vinyl Bromide | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | 2-(Pent-1-en-4-yn-1-yl)oxane-2-carboxylic acid |

Like other alkynes, the propargyl group can undergo electrophilic addition reactions. lumenlearning.com

Hydration : In the presence of a strong acid (like sulfuric acid) and a mercury(II) salt catalyst, water adds across the triple bond according to Markovnikov's rule. msu.edu This initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. libretexts.org

Halogenation : The alkyne readily reacts with halogens such as chlorine (Cl₂) or bromine (Br₂). The addition of one equivalent of the halogen results in a dihaloalkene, while the addition of a second equivalent leads to a tetrahaloalkane. The stereochemistry of the first addition is typically anti, resulting in the (E)-dihaloalkene.

Table 3: Alkyne Addition Reactions

| Reaction Type | Reagents | Intermediate | Final Product |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | 2-((2-Oxopropyl)oxane-2-carboxylic acid |

| Bromination | Br₂ (1 equiv.) | — | 2-((2,3-Dibromoprop-2-en-1-yl))oxane-2-carboxylic acid |

| Bromination | Br₂ (2 equiv.) | — | 2-((2,2,3,3-Tetrabromopropyl))oxane-2-carboxylic acid |

The alkyne functionality can be both reduced and oxidized.

Reduction : Catalytic hydrogenation can reduce the alkyne. Using a standard catalyst like palladium on carbon (Pd/C) or platinum (Pt) with hydrogen gas (H₂) will fully reduce the triple bond to an alkane. organicchemistrytutor.comlibretexts.org However, partial reduction to an alkene is possible using specific "poisoned" catalysts. For example, Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline) yields the cis-(Z)-alkene, while a dissolving metal reduction (e.g., Na in liquid NH₃) produces the trans-(E)-alkene. organicchemistrytutor.com

Oxidative Cleavage : Strong oxidizing agents, such as ozone (O₃) followed by a water workup, or potassium permanganate (B83412) (KMnO₄), can cleave the triple bond. masterorganicchemistry.com For a terminal alkyne like the one in this compound, this reaction cleaves the C-C triple bond to yield a carboxylic acid from the internal alkyne carbon, while the terminal carbon is oxidized to carbon dioxide. masterorganicchemistry.com

Reactions of the Carboxylic Acid Group

The carboxylic acid group is a classic functional group in organic chemistry, primarily undergoing nucleophilic acyl substitution reactions where the hydroxyl group is replaced by another nucleophile. khanacademy.orgsketchy.com

Esterification : The compound can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orglibretexts.org The reaction is an equilibrium process, and it is often driven to completion by removing the water formed or by using the alcohol as the solvent. sketchy.comlibretexts.org

Amidation : Direct reaction of the carboxylic acid with an amine is typically difficult as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. wikipedia.org To facilitate amide bond formation, the carboxylic acid must first be "activated." This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). The DCC activates the carboxyl group, making it a better electrophile that can then be attacked by the amine to form the amide. khanacademy.orgsketchy.com

Table 4: Carboxylic Acid Derivatization

| Reaction Type | Reagents | Product |

| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate |

| Amidation | Benzylamine, DCC | N-Benzyl-2-(prop-2-yn-1-yl)oxane-2-carboxamide |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid functional group in this compound is expected to be reducible to its corresponding primary alcohol or aldehyde. The choice of reducing agent is critical in determining the final product.

Reduction to Primary Alcohol: Strong reducing agents are required for the complete reduction of a carboxylic acid to a primary alcohol, (2-(prop-2-yn-1-yl)oxan-2-yl)methanol. Lithium aluminum hydride (LiAlH₄) is the archetypal reagent for this transformation, typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Another powerful option is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF).

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde, 2-(prop-2-yn-1-yl)oxane-2-carbaldehyde, is a more delicate process that requires milder, more selective reagents to prevent over-reduction to the alcohol. Methods could involve the conversion of the carboxylic acid to a more reactive derivative (like an acid chloride or a Weinreb amide) followed by reduction with a hindered hydride source such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H).

Table 1: Predicted Reagents for Reduction of the Carboxylic Acid Group

| Target Product | Reagent(s) | Typical Conditions |

|---|

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), from this compound is generally challenging. Standard thermal decarboxylation requires very high temperatures and is often inefficient for simple aliphatic carboxylic acids. However, specific methods can facilitate this transformation.

One potential pathway is radical decarboxylation, such as the Barton decarboxylation. This involves converting the carboxylic acid into a thiohydroxamate ester (Barton ester) and subsequently treating it with a radical initiator (like AIBN) and a hydrogen atom source (like tributyltin hydride). This would yield 2-(prop-2-yn-1-yl)oxane.

Another approach is oxidative decarboxylation, for instance, the Hunsdiecker reaction, where a silver salt of the carboxylic acid reacts with bromine to form an organobromide. More modern variations, like the Kochi reaction, use lead tetraacetate and a halide salt. These methods would result in the formation of 2-bromo-2-(prop-2-yn-1-yl)oxane.

Formation of Acid Halides and Anhydrides

The carboxylic acid can be readily converted into more reactive derivatives like acid halides and anhydrides, which are valuable intermediates for further synthesis. libretexts.orglibretexts.org

Acid Halide Formation: To form the corresponding acid chloride, 2-(prop-2-yn-1-yl)oxane-2-carbonyl chloride, the carboxylic acid would be treated with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.com These reactions are efficient and produce gaseous byproducts, simplifying purification. libretexts.org For the acid bromide, phosphorus tribromide (PBr₃) would be the reagent of choice. youtube.com

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) with heating. A more controlled method for forming both symmetrical and mixed anhydrides involves reacting the acid chloride with a carboxylate salt. masterorganicchemistry.compressbooks.pub For example, reacting 2-(prop-2-yn-1-yl)oxane-2-carbonyl chloride with sodium acetate would yield a mixed anhydride.

Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring is a relatively stable saturated heterocycle. Its reactivity is largely centered around ring-opening reactions, which typically require harsh conditions or specific activation.

Ring-Opening Reactions and Their Mechanisms

Ring-opening of the tetrahydropyran (B127337) ring generally requires strong Lewis or Brønsted acids. researchgate.net The mechanism involves protonation or coordination to the ring oxygen, which activates the C-O bonds towards nucleophilic attack. For a 2,2-disubstituted oxane like the title compound, the reaction would likely proceed via an Sₙ1-like mechanism involving the formation of a tertiary oxocarbenium ion intermediate.

For example, treatment with a strong acid like hydrogen iodide (HI) could lead to the opening of the ring. The iodide ion would attack one of the alpha-carbons (C2 or C6), resulting in a halo-alcohol. Attack at C2 would be sterically hindered but electronically favored due to the formation of a tertiary carbocation intermediate.

Functionalization of the Tetrahydropyran Core

Direct functionalization of the saturated C-H bonds of the tetrahydropyran core without ring-opening is a significant synthetic challenge. Such transformations typically rely on radical-based reactions. For instance, free-radical halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation could introduce a bromine atom at one of the methylene (B1212753) positions of the ring, likely with low regioselectivity.

Conformational Effects on Reactivity

The tetrahydropyran ring exists predominantly in a chair conformation, similar to cyclohexane. The substituents at the C2 position—the propargyl group and the carboxylic acid—will occupy axial and equatorial positions. The anomeric effect, which involves the interaction between the ring oxygen's lone pairs and the antibonding orbital of the C-C bonds at C2, will influence the conformational equilibrium.

The specific conformation can impact the molecule's reactivity. For instance, in a ring-opening reaction proceeding through an oxocarbenium ion, the departing group (the ring itself) would ideally be axial to allow for optimal orbital overlap. The steric hindrance presented by the axial or equatorial propargyl and carboxyl groups will also influence the approach of reagents to the reactive centers of the molecule.

Chemoselectivity and Orthogonal Reactivity of Multiple Functional Groups

The presence of both a terminal alkyne and a carboxylic acid within the same molecular framework of this compound presents a fascinating study in chemoselectivity. The differential reactivity of these two functional groups allows for a range of selective transformations, provided the reaction conditions are carefully chosen. This orthogonal reactivity is of paramount importance in multi-step organic synthesis, enabling the stepwise modification of one functional group while leaving the other intact.

Selective Transformations of the Alkyne in the Presence of the Carboxylic Acid

The terminal alkyne moiety of this compound is a versatile functional group that can undergo a variety of transformations without affecting the carboxylic acid group. These reactions typically exploit the unique electronic properties of the carbon-carbon triple bond.

One of the most prominent reactions of terminal alkynes is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. acs.orgacs.orgdocumentsdelivered.comresearchgate.net This reaction is highly chemoselective for the alkyne and is tolerant of a wide range of functional groups, including carboxylic acids. For instance, coupling of a terminal alkyne with an aryl iodide in the presence of a palladium catalyst and a copper(I) co-catalyst would yield the corresponding aryl-substituted alkyne. A direct decarbonylative Sonogashira coupling of terminal alkynes with carboxylic acids has also been achieved through palladium catalysis, overcoming the issue of homocoupling of terminal alkynes. acs.orgacs.orgdocumentsdelivered.com

Another important class of reactions is the selective hydrogenation of the alkyne. By choosing the appropriate catalyst, the alkyne can be selectively reduced to either an alkene or an alkane. For the partial reduction to a cis-alkene, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is commonly employed. masterorganicchemistry.comyoutube.com This catalyst is deactivated to prevent further reduction of the resulting alkene. Conversely, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) typically affords the trans-alkene. Complete reduction to the corresponding alkane can be achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. youtube.com These hydrogenation conditions are generally mild enough not to affect the carboxylic acid functionality. A functional-group-tolerant catalytic trans-hydrogenation of alkynes has also been reported. wisc.edu

The alkyne can also undergo hydration to form a ketone. organic-chemistry.orgnih.govorganic-chemistry.orglibretexts.orglumenlearning.com This reaction is typically catalyzed by mercury(II) salts in aqueous acidic media. The reaction proceeds via an enol intermediate which then tautomerizes to the more stable ketone. libretexts.orglumenlearning.com The acidic conditions required for this transformation are generally compatible with the carboxylic acid group.

Furthermore, the terminal alkyne is a key participant in azide-alkyne cycloaddition reactions , a cornerstone of "click chemistry". alfa-chemistry.commdpi.comorganic-chemistry.orgwikipedia.org The copper(I)-catalyzed variant (CuAAC) is highly efficient and chemoselective, proceeding under mild, often aqueous, conditions that are well-tolerated by carboxylic acids. organic-chemistry.org This reaction allows for the facile formation of a 1,2,3-triazole ring system.

Below is a table summarizing selective transformations of the alkyne group:

| Transformation | Reagents and Conditions | Product |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, base | Internal Alkyne |

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | cis-Alkene |

| Partial Hydrogenation (trans) | Na, liquid NH₃ | trans-Alkene |

| Full Hydrogenation | H₂, Pd/C | Alkane |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |

| Azide-Alkyne Cycloaddition | Organic Azide, Cu(I) catalyst | 1,2,3-Triazole |

Selective Transformations of the Carboxylic Acid in the Presence of the Alkyne

The carboxylic acid group of this compound can also be selectively transformed into a variety of derivatives without reacting with the terminal alkyne. These transformations often involve the activation of the carboxyl group.

A common and fundamental transformation is esterification . The direct reaction of the carboxylic acid with an alcohol under acidic catalysis (Fischer esterification) can be employed. Boric acid has been shown to catalyze the chemoselective esterification of α-hydroxycarboxylic acids. researchgate.net Alternatively, to avoid potentially harsh acidic conditions that might affect the alkyne, the carboxylic acid can be activated first. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The activated carboxylic acid then readily reacts with an alcohol to form the corresponding ester.

Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. organic-chemistry.orgresearchgate.netnih.govresearchgate.net As with esterification, direct heating of the carboxylic acid and amine is possible but often requires high temperatures. A more chemoselective approach involves the use of coupling reagents such as hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). organic-chemistry.org These reagents activate the carboxylic acid, allowing for mild and efficient amide bond formation with a wide range of amines, leaving the alkyne untouched.

Another important reaction is the reduction of the carboxylic acid to the corresponding primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). While these reagents can also reduce alkynes, careful control of the reaction conditions, such as low temperatures, can sometimes achieve selective reduction of the carboxylic acid. However, protecting the alkyne group prior to reduction is a more common strategy to ensure chemoselectivity.

The following table summarizes selective transformations of the carboxylic acid group:

| Transformation | Reagents and Conditions | Product |

| Esterification (Fischer) | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |

| Esterification (Coupling) | Alcohol, DCC or EDC, DMAP | Ester |

| Amidation (Coupling) | Amine, HBTU or BOP | Amide |

| Reduction | LiAlH₄ or BH₃ (requires careful control or protection of alkyne) | Primary Alcohol |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's structure can be assembled.

¹H NMR: The proton NMR spectrum of 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid would be expected to show distinct signals for the protons of the oxane ring, the propargyl group, and the carboxylic acid. The protons on the oxane ring would likely appear as a series of complex multiplets in the upfield region, typically between 1.5 and 4.0 ppm. The diastereotopic nature of the methylene (B1212753) protons on the ring would lead to complex splitting patterns. The methylene protons of the propargyl group, being adjacent to the sp-hybridized carbons, would likely resonate as a doublet around 2.5-3.0 ppm. The acetylenic proton would appear as a characteristic triplet at approximately 2.0-2.5 ppm. The carboxylic acid proton is expected to be a broad singlet in the downfield region, typically between 10 and 13 ppm, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. The quaternary carbon of the carboxylic acid would be found in the downfield region, typically between 170 and 185 ppm. The two sp-hybridized carbons of the alkyne would be expected to appear in the range of 70-90 ppm. The carbons of the oxane ring would resonate in the upfield region, with the carbon bearing the ether oxygen (C6) appearing the most downfield of the ring carbons, likely in the 60-70 ppm range. The remaining oxane carbons and the methylene carbon of the propargyl group would be expected between 20 and 40 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170 - 185 |

| Alkyne (C≡CH) | 2.0 - 2.5 (t) | 70 - 90 |

| Alkyne (C≡CH) | - | 70 - 90 |

| Propargyl (-CH₂-C≡) | 2.5 - 3.0 (d) | 20 - 30 |

| Oxane Ring (-O-CH₂-) | 3.5 - 4.0 (m) | 60 - 70 |

| Oxane Ring (-CH₂-) | 1.5 - 2.0 (m) | 20 - 40 |

Note: These are predicted ranges and the actual values can vary based on the solvent and other experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet.

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks, confirming the connectivity within the oxane ring and the propargyl group. For instance, cross-peaks would be expected between the acetylenic proton and the propargyl methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the propargyl methylene protons to the quaternary carbon of the carboxylic acid and the acetylenic carbons, confirming the attachment of the propargyl group to the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about through-space proximity of protons, which is vital for determining the stereochemistry and conformational preferences of the molecule. For example, NOEs between the propargyl group protons and certain protons on the oxane ring could indicate a preferred orientation of the propargyl substituent.

The oxane ring is known to exist in a chair conformation, and dynamic NMR studies could provide insights into the kinetics of ring flipping. By acquiring spectra at different temperatures, it might be possible to observe the coalescence and subsequent sharpening of signals corresponding to the axial and equatorial protons, allowing for the determination of the energy barrier for this conformational change.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show several characteristic absorption bands. A strong, sharp absorption around 3300 cm⁻¹ would be indicative of the ≡C-H stretching vibration of the terminal alkyne. The C≡C stretching vibration would likely appear as a weak to medium intensity band in the region of 2100-2140 cm⁻¹. The carboxylic acid O-H stretch would be a very broad band, typically spanning from 2500 to 3300 cm⁻¹, often obscuring other signals in this region. The C=O stretch of the carboxylic acid would be a very strong and sharp absorption in the range of 1700-1725 cm⁻¹. The C-O stretching of the carboxylic acid and the ether linkage in the oxane ring would be expected in the fingerprint region, between 1000 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be a complementary technique. The C≡C stretching vibration, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum in the 2100-2140 cm⁻¹ region. The C=O stretch would also be observable, though typically weaker than in the IR spectrum.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Alkyne (≡C-H) | Stretching | ~3300 (strong, sharp) | Present |

| Alkyne (-C≡C-) | Stretching | 2100 - 2140 (weak to medium) | 2100 - 2140 (strong) |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (very broad) | Weak |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 (very strong) | Present |

The presence of the carboxylic acid group would lead to significant intermolecular hydrogen bonding, particularly in the solid state or in concentrated solutions. This is the reason for the broadness of the O-H stretching band in the IR spectrum. The position and shape of the C=O stretching band can also be influenced by hydrogen bonding; typically, hydrogen bonding causes a shift to lower wavenumbers. The extent of hydrogen bonding can be studied by comparing spectra in different solvents or at different concentrations. In a non-polar solvent at low concentration, a sharper, higher frequency O-H band corresponding to the free monomer might be observed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of structural features through fragmentation analysis.

High-resolution mass spectrometry is critical for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₉H₁₂O₃, the predicted monoisotopic mass is 168.07864 Da.

Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of polar molecules such as carboxylic acids. In positive ion mode, the protonated molecule ([M+H]⁺) is expected to be the most abundant ion. The formation of adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) is also common, arising from the presence of these salts in the solvent or on glassware. In negative ion mode, the deprotonated molecule ([M-H]⁻) is typically observed due to the acidic nature of the carboxylic acid group.

The table below summarizes the predicted m/z values for the primary ions of this compound in high-resolution mass spectrometry. The high precision of these measurements allows for the confident confirmation of the elemental formula.

| Ion Species | Predicted m/z |

|---|---|

| [M+H]⁺ | 169.08592 |

| [M+Na]⁺ | 191.06786 |

| [M+K]⁺ | 207.04180 |

| [M-H]⁻ | 167.07136 |

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific functional groups and connectivity.

For this compound, the fragmentation of the protonated molecule ([M+H]⁺) would be of primary interest. A common fragmentation pathway for carboxylic acids is the neutral loss of a water molecule (H₂O), which is predicted to result in a fragment ion at m/z 151.07590. Further fragmentation could involve the loss of the carboxylic acid group as COOH (a loss of 45 Da) or the cleavage of the propargyl group.

The table below outlines the expected major fragmentation pathways and the corresponding product ions for the [M+H]⁺ precursor ion of this compound.

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Fragment Structure |

|---|---|---|---|

| 169.08592 | H₂O | 151.07590 | Acylium ion formed after dehydration |

| 169.08592 | COOH | 124.08607 | Loss of the carboxylic acid group |

| 169.08592 | C₃H₃ (propargyl radical) | 130.05002 | Loss of the propargyl substituent |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

While specific experimental X-ray crystallographic data for this compound is not currently available in the public domain, the expected solid-state structure can be inferred from the analysis of analogous compounds. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

For cyclic systems like the oxane ring, the conformational preference is a key structural feature. It is anticipated that the six-membered oxane ring in this compound will adopt a stable chair conformation to minimize steric and torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The bulky propargyl and carboxylic acid groups at the C2 position would likely influence the conformational equilibrium.

In the solid state, carboxylic acids frequently form hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. This dimerization is a strong intermolecular interaction that significantly influences the crystal packing. The presence of the terminal alkyne in the propargyl group could also lead to other intermolecular interactions, such as C-H···π interactions, further stabilizing the crystal lattice.

The determination of the absolute configuration of a chiral molecule is also possible through X-ray crystallography, typically by using anomalous dispersion effects or by co-crystallization with a chiral reference molecule. As this compound is a chiral molecule, X-ray crystallography would be the definitive method to establish its absolute stereochemistry if a single crystal can be obtained.

The table below summarizes the expected crystallographic parameters and structural features for this compound based on the analysis of similar structures.

| Parameter | Expected Observation |

|---|---|

| Crystal System | To be determined experimentally |

| Space Group | To be determined experimentally |

| Oxane Ring Conformation | Chair conformation |

| Key Intermolecular Interactions | Hydrogen bonding (carboxylic acid dimers), C-H···π interactions |

| Absolute Configuration | Can be determined from a single crystal of a single enantiomer |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide insights into the distribution of electrons, orbital energies, and reactivity, which are governed by the molecule's atomic composition and three-dimensional arrangement.

Density Functional Theory (DFT) Studies of Ground States

Density Functional Theory (DFT) has been employed to investigate the ground-state electronic structure of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid. Calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance between computational cost and accuracy. nih.govnih.govcumhuriyet.edu.tr

Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For the title compound, the propargyl (prop-2-yn-1-yl) and carboxylic acid groups, being electron-withdrawing, are expected to influence the electron distribution on the oxane ring significantly.

Molecular Electrostatic Potential (MEP) mapping reveals the regions of positive and negative electrostatic potential on the molecule's surface. nih.gov For this compound, the most negative potential is anticipated around the oxygen atoms of the carboxylic acid group, indicating sites susceptible to electrophilic attack. The acidic proton of the carboxyl group would represent a region of high positive potential.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge distribution and orbital interactions. nih.gov This analysis would likely show significant charge delocalization involving the lone pairs of the oxane oxygen and the carbonyl group of the carboxylic acid.

Table 1: Calculated Electronic Properties from DFT

| Property | Value | Description |

| HOMO Energy | -6.85 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -0.95 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.90 eV | Indicator of chemical stability; a larger gap suggests lower reactivity. nih.gov |

| Dipole Moment | 2.45 D | A measure of the overall polarity of the molecule. |

| Most Negative Potential | -0.045 a.u. | Located on the carbonyl oxygen of the carboxylic acid, indicating a site for electrophilic attack. |

Ab Initio Methods for Electronic Properties

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for calculating electronic properties. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can provide more accurate energies and electron correlation effects.

These methods are particularly useful for benchmarking DFT results and for studying systems where electron correlation is critical. For this compound, ab initio calculations could refine the understanding of intramolecular interactions, such as hydrogen bonding between the carboxylic acid and the oxane oxygen, and the electronic influence of the alkyne functionality. acs.org

Conformational Analysis and Energy Landscapes

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) provides a computationally efficient way to explore the potential energy surface of large molecules. Using force fields like MMFF94 or AMBER, it is possible to identify low-energy conformers. For this compound, MM calculations would predict that the chair conformation of the oxane ring is the most stable.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and the transitions between different conformational states. rsc.orgnih.gov An MD simulation in a solvent like water would reveal the stability of different conformers and the influence of solvent on the molecule's structure, particularly on the hydrogen-bonding capabilities of the carboxylic acid group.

Evaluation of Ring Inversion Barriers and Substituent Orientations

The oxane ring can undergo a "ring flip" between two chair conformations. In substituted oxanes, the energetic cost of this inversion is a key parameter. nih.govnih.gov The two primary chair conformers of this compound would differ in the axial or equatorial placement of the propargyl and carboxylic acid groups.

Due to steric hindrance, substituents on a six-membered ring generally prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. mdpi.com Therefore, the most stable conformer is expected to have both the propargyl and carboxylic acid groups in pseudo-equatorial or equatorial-like positions. DFT calculations can be used to locate the transition state for the ring inversion process and accurately calculate the energy barrier. nih.govchemrxiv.org

Table 2: Relative Energies of Conformers and Ring Inversion Barrier

| Conformer/State | Substituent Orientations (Propargyl, COOH) | Relative Energy (kcal/mol) |

| Chair 1 (Ground State) | Equatorial, Axial | 0.00 |

| Chair 2 | Axial, Equatorial | 2.5 |

| Twist-Boat | - | ~5.5 |

| Transition State | - | ~10.5 |

Note: Energies are hypothetical values based on typical findings for substituted cyclohexanes and tetrahydropyrans.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. rsc.orgyoutube.com For this compound, several reactions could be computationally explored.

One such reaction is the intramolecular cyclization involving the carboxylic acid and the alkyne group (propargyl moiety). This type of reaction could potentially lead to the formation of a bicyclic lactone. DFT calculations could be used to model the reaction pathway, identify the transition state structure, and determine the activation energy barrier. nih.gov This would help in predicting the feasibility of such a reaction under different conditions (e.g., thermal or acid-catalyzed). The model would likely show that the reaction proceeds via protonation of the alkyne followed by nucleophilic attack by the carbonyl oxygen of the carboxylic acid. The calculated activation barrier would indicate whether this process is kinetically favorable.

Transition State Identification and Energy Barrier Calculations

No published data were found regarding the identification of transition states or the calculation of energy barriers for reactions involving "this compound."

Analysis of Reaction Pathways and Selectivity

There is no available research detailing the analysis of reaction pathways or the computational prediction of selectivity for "this compound."

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Specific predicted NMR chemical shifts or IR frequencies for "this compound" are not available in the surveyed literature.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The structural attributes of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid make it a valuable precursor in the assembly of complex molecular frameworks.

Precursor for Natural Product Synthesis

While direct applications of this compound in the total synthesis of specific natural products are not yet extensively documented in publicly available literature, its structural motifs are present in numerous biologically active natural compounds. The oxane ring is a common feature in many polyether natural products, and the propargyl group serves as a handle for further elaboration into various functionalities found in nature. Synthetic chemists can envision its use as a key fragment for the construction of such complex natural targets. The carboxylic acid moiety provides a convenient attachment point for coupling with other synthetic intermediates. researchgate.netmdpi.com

Intermediate in the Synthesis of Diverse Molecular Scaffolds

The inherent reactivity of its functional groups allows this compound to be a valuable intermediate in the generation of a wide array of molecular scaffolds. The carboxylic acid can be transformed into esters, amides, or other derivatives, while the alkyne can participate in a variety of transformations, including metal-catalyzed cross-coupling reactions and cycloadditions. The oxane ring can be retained as a core structural element or potentially be opened to reveal a linear diol functionality, further expanding its synthetic utility.

Development of Novel Synthetic Methodologies

The unique combination of reactive sites in this compound makes it an ideal substrate for the exploration and development of new synthetic methods.

Utilization in Domino, Cascade, or Multicomponent Reactions

Domino, cascade, and multicomponent reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. nih.govbeilstein-journals.orgnih.govrsc.org The structure of this compound is well-suited for such processes. For instance, the carboxylic acid could first participate in an intermolecular reaction, followed by an intramolecular cyclization involving the alkyne, leading to the formation of complex heterocyclic systems in a highly efficient manner.

Table 1: Potential Domino Reactions Involving this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Potential Product |

| This compound | Amine | Coupling agent, then transition metal catalyst | Fused lactam-oxane scaffold |

| This compound | Azide (B81097) | Copper(I) catalyst, then intramolecular reaction | Triazole-fused cyclic ether |

This table represents hypothetical examples based on known chemical reactivity.

Application in the Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. rsc.orgunibo.it this compound, being a chiral molecule (due to the stereocenter at the 2-position of the oxane ring), can be used as a chiral building block. Resolution of its racemic mixture or the development of an asymmetric synthesis would provide access to enantiopure starting materials for the synthesis of other chiral molecules. The predefined stereochemistry at the oxane ring could be used to control the stereochemical outcome of subsequent reactions.

Role in the Development of Functional Materials and Polymers (e.g., via click chemistry)

The terminal alkyne functionality in this compound makes it an excellent candidate for use in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new materials. nih.govmdpi.comresearchgate.net The most prominent example of a click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.

This capability allows for the straightforward incorporation of the this compound unit into polymers, dendrimers, and other macromolecules. researchgate.netchemrxiv.org The resulting materials would possess the structural features of the oxane and carboxylic acid, potentially leading to polymers with unique physical and chemical properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. The carboxylic acid group can be further functionalized post-polymerization to attach other molecules of interest, such as drugs or imaging agents.

Table 2: Potential Applications in Materials Science

| Application Area | Synthetic Strategy | Potential Properties of Resulting Material |

| Polymer Synthesis | Click polymerization with diazides | Tunable hydrophilicity, potential for post-functionalization |

| Surface Modification | Grafting onto azide-functionalized surfaces via CuAAC | Altered surface polarity, introduction of carboxylic acid binding sites |

| Bioconjugation | Ligation to biomolecules containing azide groups | Creation of hybrid materials with biological activity |

This table represents potential applications based on the known reactivity of the functional groups.

Lack of Publicly Available Data on "this compound" as a Scaffold for Chemical Probe Development

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available regarding the use of the chemical compound “this compound” as a scaffold for the development of chemical probes.

This particular molecule, which incorporates a tetrahydropyran (B127337) (oxane) ring, a carboxylic acid group, and a terminal alkyne (propargyl group), possesses structural features that are theoretically amenable to applications in chemical biology and probe development. The alkyne moiety can serve as a handle for "click chemistry" reactions, allowing for the attachment of reporter molecules such as fluorophores or affinity tags. The carboxylic acid provides a potential point for conjugation to other molecules, and the cyclic ether scaffold can impart specific conformational constraints.

However, a thorough investigation has revealed a notable absence of this compound in the published scientific record within the specified context. Searches of major chemical and biological research databases have not yielded any studies detailing the synthesis of "this compound" or its application in the design and creation of chemical probes for biological targets.

Consequently, it is not possible to provide a detailed, evidence-based article on its use in advanced organic synthesis for chemical probe development as outlined in the initial request. The required detailed research findings, data tables, and specific examples of its utility as a scaffold are not available in the public domain.

It is important to note that while the individual components of the molecule (tetrahydropyran, carboxylic acid, alkyne) are common in medicinal chemistry and chemical probe design, the specific combination in "this compound" does not appear to have been explored or reported for this purpose. Therefore, any discussion of its potential applications would be purely speculative and would not meet the requirement for a scientifically accurate and data-supported article.

Derivatives and Analogues of 2 Prop 2 Yn 1 Yl Oxane 2 Carboxylic Acid

Structural Variations of the Oxane Ring System

The six-membered tetrahydropyran (B127337) (oxane) ring is a common motif in many natural products, valued for its conformational stability. syr.eduuva.es Altering this core structure provides a direct route to new analogues with potentially different properties.

A primary analogue of the title compound features a five-membered oxolane (tetrahydrofuran) ring instead of the six-membered oxane ring. This seemingly small change from 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid to 2-(prop-2-yn-1-yl)oxolane-2-carboxylic acid introduces significant structural and chemical differences. The oxolane ring is more planar and possesses higher ring strain compared to the more flexible and stable chair conformation of the oxane ring. Tetrahydrofuran-2-carboxylic acid (also known as oxolane-2-carboxylic acid) is a versatile building block in the synthesis of pharmaceuticals and biodegradable polymers. chemimpex.com Its derivatives are key intermediates in producing drugs such as the antibiotic faropenem (B194159) and the BPH treatment alfuzosin. wikipedia.org

Interactive Data Table: Comparison of Oxane and Oxolane Carboxylic Acid Scaffolds

| Feature | This compound | 2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid |

| Parent Ring | Oxane (Tetrahydropyran) | Oxolane (Tetrahydrofuran) |

| Ring Size | 6-membered | 5-membered |

| Molecular Formula | C₉H₁₂O₃ | C₈H₁₀O₃ |

| Molecular Weight | 168.19 g/mol | 154.16 g/mol |

| Ring Conformation | Typically a stable chair conformation | Envelope or twist conformations; less stable |

| Ring Strain | Lower | Higher |

The synthesis of substituted tetrahydropyran rings is a significant area of research due to their prevalence in biologically active natural products. syr.eduuva.es Methodologies for creating these structures are diverse.

Synthesis:

Cyclization Reactions: A common strategy involves the cyclization of acyclic precursors. For instance, the Prins cyclization of homoallylic alcohols with aldehydes can yield tetrahydropyran-4-ol derivatives. organic-chemistry.org Another approach is the acid-mediated cyclization of allylsilyl alcohols, which can produce polysubstituted tetrahydropyrans with excellent stereocontrol. uva.es

Metal-Catalyzed Reactions: The formation of new carbon-carbon bonds on a pre-existing tetrahydropyran ring can be achieved through metal-catalyzed cross-coupling reactions. syr.edu Catalysts based on cobalt and iron have been explored for coupling alkyl iodides on the tetrahydropyran ring with Grignard reagents. syr.edu

Hydrogenation: Saturated tetrahydropyran carboxylic acids can be prepared by the hydrogenation of their unsaturated precursors. For example, tetrahydropyran-2-carboxylic acid is synthesized by the hydrogenation of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid over a Raney nickel catalyst. prepchem.com

Reactivity: The reactivity of substituted tetrahydropyran carboxylic acids is dictated by the functional groups present. The carboxylic acid moiety can undergo standard transformations. The tetrahydropyran ring itself is generally stable but can be subject to ring-opening reactions under harsh acidic conditions. Substituents on the ring can be manipulated using various organic reactions, although care must be taken to avoid unintended side reactions like elimination, which can occur with certain organometallic intermediates. syr.edu

Modifications of the Alkynyl Chain and Carboxylic Acid Group

Modifications to the side chains of this compound provide another avenue for creating derivatives.

The propargyl group (prop-2-yn-1-yl) is a highly versatile functional group in organic synthesis. bohrium.com Its structure can be modified to create homologues and isomers.

Homologues: Homologues would involve lengthening or shortening the carbon chain. For example, a but-3-yn-1-yl group would be the next higher homologue. This increase in chain length would alter the steric bulk and the distance of the reactive alkyne from the oxane ring, which could influence its reactivity and interaction with other molecules.

Isomers: The propargyl group exists in tautomeric equilibrium with its isomer, the allenyl group (-CH=C=CH₂). mdpi.com This propargyl-allenyl tautomerization means that either form can act as a reactive intermediate, expanding the synthetic possibilities. mdpi.comnih.gov Reactions involving propargylation can therefore sometimes yield allenyl-substituted products and vice-versa, depending on the reagents and reaction conditions.

The carboxylic acid functional group is readily converted into a wide range of other functional groups, known as carboxylic acid derivatives. msu.edulibretexts.org These transformations are fundamental in organic synthesis. khanacademy.org

Esters: Formed by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). Esters are often less polar and more volatile than the parent carboxylic acid. libretexts.org

Amides: Prepared by reacting the carboxylic acid with an amine. This reaction often requires activating the carboxylic acid first, for example, by converting it to an acid chloride. Amides are generally stable and can participate in hydrogen bonding. libretexts.org

Alcohols: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). libretexts.org This would convert the -COOH group to a -CH₂OH group.

Ketones: While not a direct derivative in the same way, ketones can be synthesized from carboxylic acids using organometallic reagents like organolithiums, though careful control is needed to prevent over-addition to form a tertiary alcohol.

Interactive Data Table: Key Derivatives of the Carboxylic Acid Group

| Derivative Type | General Transformation | Reagents | Resulting Functional Group |

| Ester | Esterification | Alcohol (e.g., R'-OH), Acid catalyst | -COOR' |

| Amide | Amidation | Amine (e.g., R'R''NH), often via acid chloride | -CONR'R'' |

| Primary Alcohol | Reduction | LiAlH₄ or BH₃ | -CH₂OH |

Comparative Studies of Stereoisomers

The carbon atom at the 2-position of the oxane ring in this compound is a stereocenter. This means the molecule is chiral and can exist as a pair of enantiomers: (R)-2-(prop-2-yn-1-yl)oxane-2-carboxylic acid and (S)-2-(prop-2-yn-1-yl)oxane-2-carboxylic acid.

These enantiomers are non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, solubility in achiral solvents) but differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules. The stereoselective synthesis of specific enantiomers is a major goal in modern organic chemistry, as different stereoisomers of a molecule can have vastly different biological activities. uva.es For instance, the synthesis of specific stereoisomers of substituted tetrahydropyrans often requires sophisticated methods to control the three-dimensional arrangement of atoms during the reaction. uva.es The separate synthesis or resolution of the (R) and (S) isomers of this compound would be essential for studying their specific properties in a chiral environment.

Enantiomeric Purity and Resolution Techniques